N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide
Description
This compound features a naphtho[2,1-d][1,3]oxathiol-5-yl core fused with a pyridine-3-carboxamide moiety and a 4-methoxybenzenesulfonyl substituent. The methoxy group enhances solubility compared to hydrophobic analogs (e.g., 4-methylbenzenesulfonyl derivatives), while the sulfonamide and fused heterocyclic system may contribute to biological activity, such as enzyme inhibition or receptor binding . Structural determination likely employs crystallographic tools like SHELX or ORTEP, as evidenced by methodologies in related studies .
Properties
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6S2/c1-31-16-8-10-17(11-9-16)34(29,30)26(23(27)15-5-4-12-25-14-15)20-13-21-22(32-24(28)33-21)19-7-3-2-6-18(19)20/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZJSISMFLWCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 2-hydroxyethanone derivatives with 1,1’-thiocarbonyldiimidazole to form the oxathiol ring . The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an atypical antipsychotic agent due to its ability to act as a dopamine D2 and serotonin 5-HT2 antagonist.
Biological Research: It is used in studies investigating the mechanisms of neurotransmitter systems and their role in psychiatric disorders.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism by which N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide exerts its effects involves its interaction with dopamine D2 and serotonin 5-HT2 receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of psychiatric disorders such as schizophrenia .
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonyl Group
- N-(4-Methylbenzenesulfonyl) Analog : The methyl group reduces polarity, likely lowering aqueous solubility but enhancing membrane permeability.
- Fluorinated Analogs (e.g., ): Fluorine substituents (e.g., 3-fluorophenyl in Example 53) enhance electronegativity, improving binding affinity in hydrophobic pockets .
Heterocyclic Core Modifications
- Naphtho[2,1-d][1,3]Oxathiol vs. Pyrimidine/Pyridine Derivatives: The fused naphthooxathiol system in the target compound offers rigidity and planar geometry, favoring π-π stacking interactions. In contrast, pyrimidine derivatives () exhibit greater conformational flexibility, which may alter target selectivity . Dihydropyridines () with thioether or cyano groups (e.g., AZ257) show redox-sensitive activity, unlike the stable oxathiol ring in the target .
Carboxamide Linkage and Pharmacophore Positioning
- The pyridine-3-carboxamide group in the target is a common pharmacophore in kinase inhibitors. Analogs with shifted carboxamide positions (e.g., pyrazolo[4,3-c]pyridines in –13) demonstrate varied binding modes due to altered hydrogen-bonding capabilities .
Physicochemical and Spectroscopic Data Comparison
Biological Activity
N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure
The compound features a complex structure that includes a pyridine carboxamide moiety linked to a naphtho[2,1-d][1,3]oxathiol derivative. The presence of the methoxybenzenesulfonyl group enhances its pharmacological profile.
1. Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis, G2/M arrest |
| A549 | 20 | Apoptosis, G2/M arrest |
2. Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through in vitro assays measuring the production of pro-inflammatory cytokines.
Research Findings:
In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in the levels of TNF-α and IL-6. The suppression of these cytokines suggests that the compound may inhibit the NF-kB signaling pathway.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 100 | 30 |
| IL-6 | 80 | 25 |
3. Antimicrobial Activity
The antimicrobial efficacy was evaluated against various bacterial strains using the disk diffusion method.
Results:
The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12 mm to 15 mm.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Suppression: It inhibits key signaling pathways involved in inflammation, particularly NF-kB.
- Bacterial Membrane Disruption: The sulfonamide moiety may disrupt bacterial cell membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
